N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (hereafter referred to as Compound A) is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- A benzodioxolemethyl group at the N4-position.
- A 4-methylphenyl substituent at the 7-position.
- A phenyl group at the 5-position.
This scaffold is associated with kinase inhibition and antitumor activity, as evidenced by structural analogs in the literature .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-18-7-10-21(11-8-18)31-15-22(20-5-3-2-4-6-20)25-26(29-16-30-27(25)31)28-14-19-9-12-23-24(13-19)33-17-32-23/h2-13,15-16H,14,17H2,1H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYPUMRSTXPRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the construction of the pyrrolopyrimidine core. Key steps include:
Formation of Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Construction of Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine structure.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrrolopyrimidine core using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Functional Group Transformations
- Aromatic Substitutions :
- Amide Hydrolysis : The N-benzyl group is cleaved via hydrolysis with aqueous NaOH, yielding a primary amine derivative.
Notable Stability Observations :
- Degradation occurs under prolonged UV exposure, forming 7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a primary photoproduct.
- Oxidative cleavage of the benzodioxole ring is observed with strong oxidizers like KMnO₄ .
Catalytic and Solvent Effects
- Palladium Catalysis : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups to the 5-phenyl ring (e.g., using Pd(PPh₃)₄ and boronic acids) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amidation, while water suppresses solvolysis side products .
Comparative Reactivity Table :
| Reaction Type | Catalyst | Solvent | Selectivity | Byproduct Formation |
|---|---|---|---|---|
| Amination | HCl | EtOH | High | Low (<5%) |
| Halogenation | FeCl₃ | CH₂Cl₂ | Moderate | Moderate (10–15%) |
| Coupling | Pd(PPh₃)₄ | Toluene | High | Negligible |
Degradation and Stability Studies
- Hydrolytic Stability : Stable in pH 4–8 buffers over 24 hours; decomposes at pH <2 or >10 .
- Thermal Analysis : Melting point observed at 218–220°C (DSC), with decomposition above 300°C .
Degradation Products :
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Acidic (HCl) | Diol derivative | Benzodioxole cleavage |
| Basic (NaOH) | Primary amine | Amide hydrolysis |
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes critical structural and pharmacological distinctions between Compound A and its analogs:
*logP values calculated or experimentally derived.
†Estimated using QSAR modeling based on benzodioxole’s polarity.
Structure-Activity Relationships (SAR)
N4-Substituents
- Benzodioxolemethyl (Compound A) : The benzodioxole group enhances solubility compared to purely hydrophobic substituents (e.g., benzyl) while maintaining moderate logP. This may improve bioavailability .
- Benzyl () : Higher logP (5.8) correlates with reduced aqueous solubility but increased membrane permeability .
- Chloro-methoxyphenyl (K405-1049) : Electronegative chlorine improves target binding via halogen bonding, contributing to higher potency .
7-Position Modifications
- 4-Methylphenyl (Compound A) : Balances steric bulk and hydrophobicity.
- 4-Methoxyphenyl () : Methoxy groups improve solubility but may disrupt π-π stacking interactions critical for kinase inhibition .
2-NH₂ Group ()
Analogs retaining the 2-NH₂ moiety (e.g., Compound 6) show markedly higher antitumor activity, suggesting hydrogen bonding with kinase ATP-binding pockets . Compound A lacks this group, which may limit potency compared to NH₂-containing derivatives.
Pharmacokinetic and Physicochemical Properties
- Solubility : Benzodioxole and methoxy groups improve aqueous solubility, whereas chloro and trifluoromethyl groups increase membrane permeability but may limit oral bioavailability .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known by its compound ID BA58583, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and specific case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H22N4O2 |
| Molecular Weight | 434.49 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1cccc(c1)n1cc(c2c1ncnc2NCc1ccc2c(c1)OCO2)c1ccccc1 |
Antitumor Activity
Research indicates that compounds related to the pyrrolo[2,3-d]pyrimidine scaffold exhibit significant antitumor properties. In a study assessing various derivatives, it was found that modifications on the benzodioxole moiety can enhance cytotoxicity against cancer cell lines such as Mia PaCa-2 and PANC-1. The compound demonstrated IC50 values comparable to leading chemotherapeutics, indicating its potential as an anticancer agent .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth. Specifically, it targets receptor tyrosine kinases (RTKs) and may interfere with downstream signaling cascades that promote cell proliferation and survival. This is supported by molecular docking studies which suggest strong binding affinity to ALK (anaplastic lymphoma kinase) and other relevant targets .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of the benzodioxole group significantly contributes to the biological activity of the compound. Variations in substituents on the phenyl rings also play a crucial role in modulating potency and selectivity. For instance:
| Substituent | Effect on Activity |
|---|---|
| 4-Methylphenyl | Enhances cytotoxic effects |
| Benzodioxole moiety | Critical for receptor binding |
| Additional alkyl groups | May increase lipophilicity and bioavailability |
Study 1: Antitumor Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives including our compound of interest. The results showed that this compound exhibited potent activity against several human cancer cell lines with minimal toxicity to normal cells. The study highlighted its potential as a lead candidate for further development in cancer therapeutics .
Study 2: In Vivo Analysis
An in vivo model using mice demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups. The study monitored tumor size over several weeks, confirming the sustained efficacy of the compound. Additionally, pharmacokinetic studies indicated favorable absorption and distribution characteristics, supporting its potential for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
